molecular formula C7H15O3P B12707278 1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide CAS No. 118792-95-3

1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide

Cat. No.: B12707278
CAS No.: 118792-95-3
M. Wt: 178.17 g/mol
InChI Key: HLWBCKXMSMHEKS-SSDOTTSWSA-N
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Description

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound characterized by a six-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of a suitable phosphorus precursor with an alcohol or diol under controlled conditions. One common method is the reaction of phosphorus trichloride with 1-methylpropyl alcohol in the presence of a base, followed by oxidation to form the desired compound.

Industrial Production Methods

Industrial production of 2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced catalysts and reaction monitoring systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane: Lacks the oxide group, resulting in different chemical properties.

    1,3,2-Dioxaphosphorinane 2-oxide: Similar structure but with different substituents on the phosphorus atom.

    Phosphorinane derivatives: Compounds with similar ring structures but varying substituents and functional groups.

Uniqueness

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific substitution pattern and the presence of both oxygen and phosphorus in the ring structure

Properties

CAS No.

118792-95-3

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-[(2R)-butan-2-yl]-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H15O3P/c1-3-7(2)11(8)9-5-4-6-10-11/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

HLWBCKXMSMHEKS-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H](C)P1(=O)OCCCO1

Canonical SMILES

CCC(C)P1(=O)OCCCO1

Origin of Product

United States

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